Cas no 64651-83-8 (Carbamothioic acid,N-phenyl-, S-(4-chlorophenyl) ester)

Carbamothioic acid,N-phenyl-, S-(4-chlorophenyl) ester structure
64651-83-8 structure
Product Name:Carbamothioic acid,N-phenyl-, S-(4-chlorophenyl) ester
Numero CAS:64651-83-8
MF:C13H10ClNOS
MW:263.742600917816
CID:505604
PubChem ID:188034
Update Time:2025-04-19

Carbamothioic acid,N-phenyl-, S-(4-chlorophenyl) ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Carbamothioic acid,N-phenyl-, S-(4-chlorophenyl) ester
    • [chloromethyl(2-methylpropoxy)phosphinothioyl] diethyl phosphate
    • (chloromethyl-isobutoxy-phosphinothioyl) diethyl phosphate
    • AC1L3EXC
    • AC1Q6SWJ
    • CTK8E0528
    • Diethyl phosphate anhydride with O-(2-methylpropyl)(chloromethyl)phosphonot
    • ENT 25,758
    • KST-1A7111
    • N-phenylthiocarbamic acid S-4-chlorophenyl ester
    • phenyl-thiocarbamic acid S-4-chlorophenyl ester
    • Phosphonothioic acid, (chloromethyl)-, O-isobutyl ester, anhydride with diethyl phosphate
    • S-(4-chlorophenyl)-N-phenyl thiocarbamate
    • Stauffer B-8778
    • DTXSID00983268
    • S-(4-Chlorophenyl) hydrogen phenylcarbonimidothioate
    • Carbanilic acid, p-chlorophenyl ester
    • Carbamothioic acid, phenyl-, S-(4-chlorophenyl) ester
    • NSC-30763
    • NSC 30763
    • S-(4-chlorophenyl) N-phenylcarbamothioate
    • YC98NS62ZD
    • Carbamothioic acid, N-phenyl-, S-(4-chlorophenyl) ester
    • 64651-83-8
    • NSC30763
    • Inchi: 1S/C13H10ClNOS/c14-10-6-8-12(9-7-10)17-13(16)15-11-4-2-1-3-5-11/h1-9H,(H,15,16)
    • Chiave InChI: HFAKYDJGZZXQSU-UHFFFAOYSA-N
    • Sorrisi: ClC1C=CC(=CC=1)SC(NC1C=CC=CC=1)=O

Proprietà calcolate

  • Massa esatta: 263.0173
  • Massa monoisotopica: 263.017
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 3
  • Complessità: 248
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.2
  • Superficie polare topologica: 54.4Ų

Proprietà sperimentali

  • Densità: 1.34
  • Indice di rifrazione: 1.66
  • PSA: 29.1
  • LogP: 4.73720
Fornitori consigliati
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.